![molecular formula C28H28N4O6S2 B2735045 4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide CAS No. 329906-21-0](/img/structure/B2735045.png)
4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide is a useful research compound. Its molecular formula is C28H28N4O6S2 and its molecular weight is 580.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties and Synthesis of Derivatives
Research has shown that naphthoquinone derivatives, sharing a structural resemblance through their naphthalene core and functional groups, have been synthesized and evaluated for their anticancer activity. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives were evaluated for cytotoxic activity against cancer cell lines, demonstrating potent activity and inducing apoptosis through upregulation of caspase proteins (Ravichandiran et al., 2019).
Thermally Stable Polymers
Another study explored the synthesis of novel polyamides containing naphthalene rings, highlighting the compound's role in creating materials with good solubility in certain solvents and high thermal stability. This implies potential applications in materials science, particularly in developing polymers with specific desired properties (Mehdipour‐Ataei et al., 2005).
Chemical Synthesis and Molecular Docking
Naphthalene derivatives have also been synthesized for their potential in drug development, with studies involving molecular docking to predict interaction with biological targets. For example, novel 1,4‐naphthoquinone derivatives were synthesized and subjected to density functional theory studies to understand their interaction with metal ions, indicating their potential in designing antibacterial compounds (Ekennia et al., 2018).
Fluoride Ion Sensing
Furthermore, benzamide derivatives similar to the query compound have been explored for their sensing properties, such as the ability to detect fluoride ions in solutions. This research underscores the compound's potential application in developing chemical sensors for environmental monitoring or laboratory analyses (Younes et al., 2020).
Antibacterial Agents
Research into sulfonamide derivatives with naphthalene structures has demonstrated potent antibacterial properties. This suggests potential applications in developing new antibacterial agents or studying the mechanism of action of similar compounds (Abbasi et al., 2015).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6S2/c1-31(2)39(35,36)21-15-11-19(12-16-21)27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)20-13-17-22(18-14-20)40(37,38)32(3)4/h5-18H,1-4H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMTSIMKYSSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
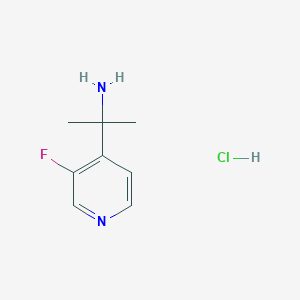

![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)

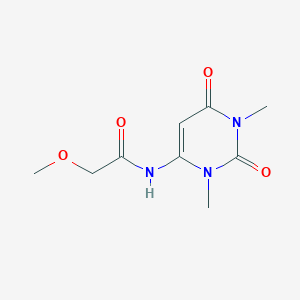


![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
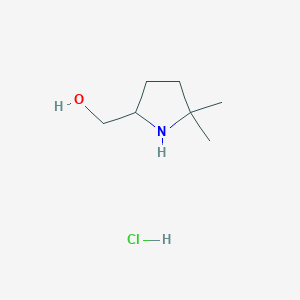
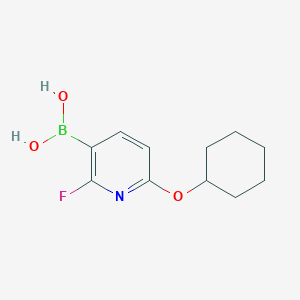
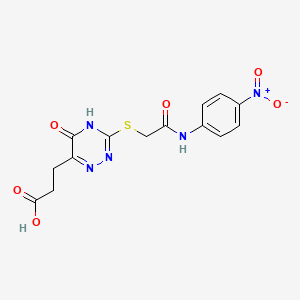
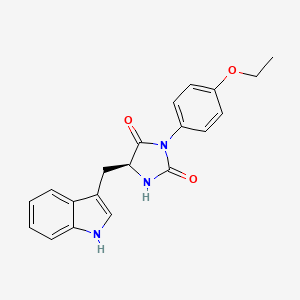
![3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2734983.png)
![4-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2734984.png)
